N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)cinnoline-4-carboxamide
Description
N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)cinnoline-4-carboxamide is a synthetic organic compound belonging to the cinnoline family. Cinnolines are heterocyclic aromatic compounds containing a fused benzene and pyridazine ring. This particular compound is characterized by the presence of a cyclobutylmethyl group and a trifluoroethyl group attached to the cinnoline core, making it a unique and potentially valuable molecule in various scientific fields.
Properties
IUPAC Name |
N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)cinnoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c17-16(18,19)10-22(9-11-4-3-5-11)15(23)13-8-20-21-14-7-2-1-6-12(13)14/h1-2,6-8,11H,3-5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAHQBDPNIMWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN(CC(F)(F)F)C(=O)C2=CN=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)cinnoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the cinnoline core, followed by the introduction of the cyclobutylmethyl and trifluoroethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the coupling of the carboxamide group under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)cinnoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains.
Scientific Research Applications
N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)cinnoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)cinnoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide
- N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)quinoline-4-carboxamide
- N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)isoquinoline-4-carboxamide
Uniqueness
N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)cinnoline-4-carboxamide is unique due to its cinnoline core, which imparts distinct chemical and biological properties compared to similar compounds with pyridine, quinoline, or isoquinoline cores. The presence of the cyclobutylmethyl and trifluoroethyl groups further enhances its uniqueness, potentially leading to different reactivity and biological activity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
